molecular formula C19H22N2O2 B5617913 4-benzyl-1-(2-nitrobenzyl)piperidine

4-benzyl-1-(2-nitrobenzyl)piperidine

Cat. No.: B5617913
M. Wt: 310.4 g/mol
InChI Key: FIVGAYJMVBFJSD-UHFFFAOYSA-N
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Description

4-Benzyl-1-(2-nitrobenzyl)piperidine is a piperidine derivative characterized by a six-membered nitrogen-containing ring substituted with a benzyl group at the 4-position and a 2-nitrobenzyl group at the 1-position. Piperidine derivatives are widely studied in medicinal chemistry due to their versatility in modulating receptors, enzymes, and other biological pathways .

Properties

IUPAC Name

4-benzyl-1-[(2-nitrophenyl)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c22-21(23)19-9-5-4-8-18(19)15-20-12-10-17(11-13-20)14-16-6-2-1-3-7-16/h1-9,17H,10-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVGAYJMVBFJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of piperidine derivatives are highly dependent on substituent groups. Below is a comparative analysis of 4-benzyl-1-(2-nitrobenzyl)piperidine with structurally related compounds:

NMDA Receptor Antagonism
  • 4-Benzyl-1-(4-phenyl-3-butynyl)piperidine (Compound 8) : Exhibits moderate potency and selectivity for NR1A/2B NMDA receptors. The absence of electron-withdrawing groups reduces interactions with off-target receptors like dopamine D2 and adrenergic receptors .
Enzyme Inhibition and Reactivity
  • Sulfonyl Derivatives : Compounds like 4-benzyl-1-[(6-methoxy-2-naphthyl)sulfonyl]piperidine exhibit enhanced stability and enzyme inhibitory activity due to the sulfonyl group’s strong electron-withdrawing and hydrogen-bonding capabilities .
  • Nitro Group Impact : The nitro group in this compound may confer distinct reactivity, such as participation in nucleophilic aromatic substitution or redox reactions, which could be exploited in prodrug design .
Analgesic and CNS Activity
  • N-Methyl-1-benzylpiperidine: Reduced receptor affinity compared to non-methylated analogs, highlighting the importance of nitrogen substitution in CNS-targeting compounds .
  • 1-Benzyl-4-piperidone : Demonstrates analgesic activity via opioid receptor modulation, suggesting that ketone-containing piperidines may have broader therapeutic applications .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility
This compound ~324.4 ~3.2 Low water solubility; soluble in DMSO, ethanol
4-Benzyl-1-(3-methylbutanoyl)piperidine 283.4 ~2.8 Moderate solubility in organic solvents
4-Benzyl-1-[(6-methoxy-2-naphthyl)sulfonyl]piperidine ~439.5 ~4.1 Poor water solubility; requires surfactants
  • Nitro Group Effects : The nitro group increases molecular polarity but reduces water solubility due to hydrophobic benzyl interactions. This contrasts with sulfonyl derivatives, which have higher molecular weights and even lower solubility .

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